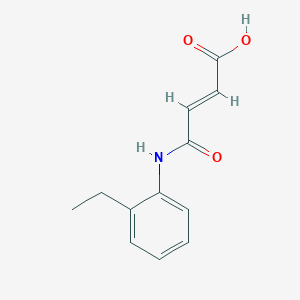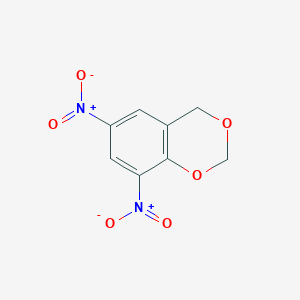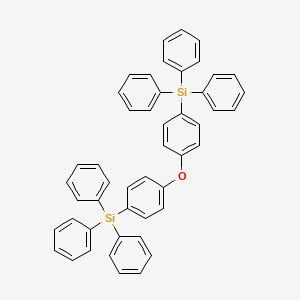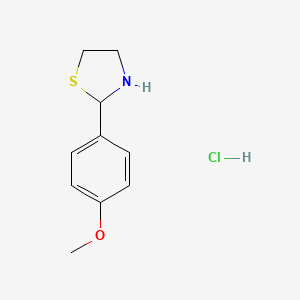
2-(4-Methoxyphenyl)-1,3-thiazolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-1,3-thiazolidine hydrochloride is an organic compound that belongs to the thiazolidine class of heterocyclic compounds. It features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1,3-thiazolidine hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with cysteamine hydrochloride under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring.
-
Step 1: Formation of Schiff Base
Reagents: 4-methoxybenzaldehyde, cysteamine hydrochloride
Conditions: Acidic medium (e.g., hydrochloric acid), room temperature
Reaction: [ \text{4-methoxybenzaldehyde} + \text{cysteamine hydrochloride} \rightarrow \text{Schiff base intermediate} ]
-
Step 2: Cyclization
Conditions: Continued acidic medium, room temperature
Reaction: [ \text{Schiff base intermediate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized conditions for higher yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1,3-thiazolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Saturated thiazolidine derivatives
Substitution: Nitro or halogenated derivatives of the aromatic ring
Scientific Research Applications
2-(4-Methoxyphenyl)-1,3-thiazolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1,3-thiazolidine hydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler heterocyclic compound with a similar sulfur and nitrogen-containing ring.
Thiazolidine: The parent compound without the 4-methoxyphenyl substituent.
2-(4-Methoxyphenyl)thiazole: A related compound with a thiazole ring instead of a thiazolidine ring.
Uniqueness
2-(4-Methoxyphenyl)-1,3-thiazolidine hydrochloride is unique due to the presence of both the thiazolidine ring and the 4-methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
829-36-7 |
|---|---|
Molecular Formula |
C10H14ClNOS |
Molecular Weight |
231.74 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C10H13NOS.ClH/c1-12-9-4-2-8(3-5-9)10-11-6-7-13-10;/h2-5,10-11H,6-7H2,1H3;1H |
InChI Key |
IYRNWOPALBBDKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2NCCS2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



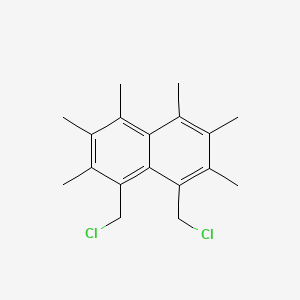
![3-Methyl-N-phenethyl-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11953658.png)

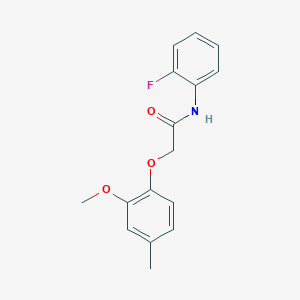
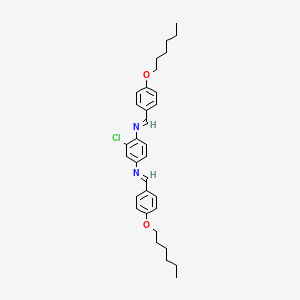

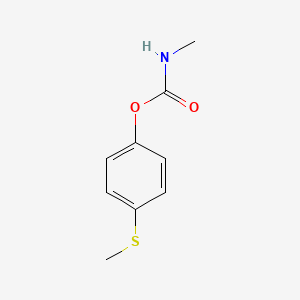
![3-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B11953676.png)
![3a,4,4a,6a,7,7a-Hexahydro-4,7-ethenocyclobuta[f][2]benzofuran-1,3-dione](/img/structure/B11953691.png)

